molecular formula C22H34N2O2 B14989674 1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane

1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane

Cat. No.: B14989674
M. Wt: 358.5 g/mol
InChI Key: PDCRVGCUNMFCMT-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 4-methoxyphenylacetyl chloride, followed by the introduction of the azepane ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the piperidine and azepane rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the acetyl group can produce a secondary alcohol.

Scientific Research Applications

1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperidine and azepane rings provide structural rigidity and facilitate binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{1-[(4-Hydroxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane
  • 1-(2-{1-[(4-Methylphenyl)acetyl]piperidin-2-yl}ethyl)azepane
  • 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane

Uniqueness

1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and alter the electronic properties of the phenyl ring, making this compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C22H34N2O2/c1-26-21-11-9-19(10-12-21)18-22(25)24-16-7-4-8-20(24)13-17-23-14-5-2-3-6-15-23/h9-12,20H,2-8,13-18H2,1H3

InChI Key

PDCRVGCUNMFCMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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